

# An In-depth Technical Guide to 1-Dodecanol: Structure, Properties, and Analysis

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## Compound of Interest

Compound Name: 1-Dodecanol

Cat. No.: B089629

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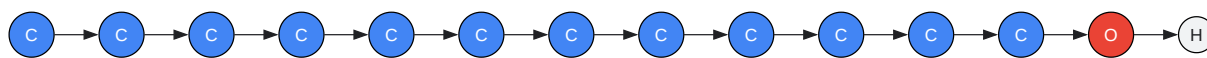
This guide provides a detailed examination of **1-dodecanol**, also known as lauryl alcohol, a long-chain fatty alcohol with significant applications across the pharmaceutical, cosmetic, and chemical industries. Its utility as a surfactant, emollient, and chemical intermediate makes a thorough understanding of its properties essential for formulation and synthesis.<sup>[1][2][3][4]</sup>

## Chemical Structure and Functional Groups

**1-Dodecanol** is a primary fatty alcohol characterized by a 12-carbon aliphatic chain.<sup>[2][5]</sup> Its chemical formula is  $C_{12}H_{26}O$ , with the systematic IUPAC name dodecan-1-ol.<sup>[5][6][7]</sup> The molecule's structure consists of two primary components:

- A long, nonpolar hydrocarbon tail: This dodecyl group ( $CH_3(CH_2)_{11}$ ) is responsible for the molecule's lipophilic (fat-loving) and hydrophobic (water-repelling) characteristics.
- A polar hydroxyl (-OH) functional group: Positioned at the terminal carbon (C1), this group imparts a slight polarity to the molecule, allowing it to engage in hydrogen bonding.<sup>[8]</sup>

This amphipathic nature—possessing both hydrophobic and hydrophilic properties—is fundamental to its function as a surfactant and emulsifying agent.<sup>[1]</sup> The primary alcohol functional group is the site of its key chemical reactions, such as esterification and oxidation.



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Caption: Chemical structure of **1-Dodecanol** (C<sub>12</sub>H<sub>26</sub>O).

## Quantitative Data Summary

The physical and chemical properties of **1-dodecanol** are critical for its application in various formulations and synthesis processes. The following table summarizes key quantitative data for easy reference.

Property	Value	Reference(s)
Molecular Formula	C <sub>12</sub> H <sub>26</sub> O	[2][6][7]
Molar Mass	186.34 g/mol	[2][6][7]
Appearance	Colorless solid or thick liquid	[2][7][9]
Odor	Floral, fatty odor	[2][9]
Melting Point	24 °C (75 °F; 297 K)	[2][3][9]
Boiling Point	259 °C (498 °F; 532 K)	[2][3]
Density	0.8309 g/mL at 25 °C	[2][9]
Solubility in Water	0.004 g/L	[2][3][10]
Solubility in Organic Solvents	Soluble in ethanol, diethyl ether, chloroform, and acetone	[8][11]
Flash Point	127 °C (261 °F; 400 K)	[3]
Refractive Index (n <sub>20/D</sub> )	1.442	[9][11]

## Experimental Protocols

Accurate quantification and purity assessment are crucial for research and quality control. Gas Chromatography (GC) is a standard technique for the analysis of volatile compounds like **1-dodecanol**. The following protocol describes a typical method for its analysis using a Flame Ionization Detector (GC-FID).

## Protocol: Purity Analysis of 1-Dodecanol by Gas Chromatography (GC-FID)

**Objective:** To determine the purity of a **1-dodecanol** sample and quantify any related impurities.

**Materials:**

- **1-Dodecanol** sample
- High-purity solvent (e.g., Hexane or Dichloromethane)
- Internal Standard (IS), if required (e.g., 1-undecanol or another long-chain alcohol not present in the sample)
- GC vials with caps
- Volumetric flasks and pipettes

**Instrumentation:**

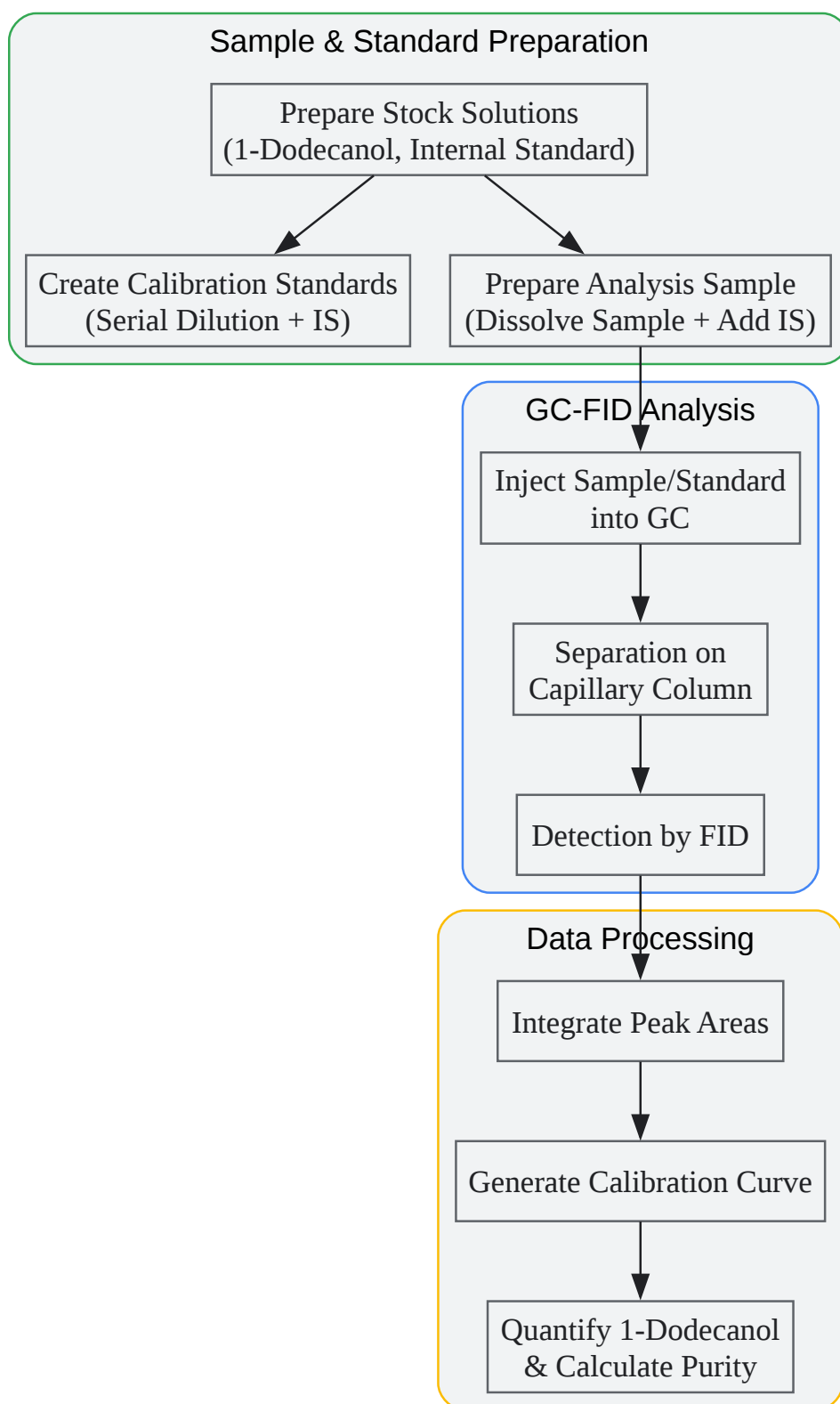
- Gas Chromatograph equipped with a Flame Ionization Detector (FID)
- Capillary Column: A mid-polarity column such as a DB-5ms or HP-INNOWax is suitable. (e.g., 30 m x 0.25 mm, 0.25  $\mu$ m film thickness)[[12](#)]
- Data acquisition and processing software

**Procedure:**

- Standard and Sample Preparation:

- Prepare a stock solution of **1-dodecanol** at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
- If using an internal standard, prepare a separate stock solution of the IS (e.g., 1 mg/mL).
- Prepare a series of calibration standards by diluting the **1-dodecanol** stock solution to cover the expected concentration range. Add a constant, known amount of the internal standard to each calibration standard.
- Prepare the sample for analysis by accurately weighing and dissolving it in the solvent to a known volume. The target concentration should fall within the range of the calibration curve. Add the same amount of internal standard as used in the calibration standards.
- GC-FID Instrument Conditions:
  - Injector: Split/Splitless, 250°C
  - Injection Volume: 1 µL
  - Split Ratio: 20:1 (can be optimized based on sample concentration)[[12](#)]
  - Carrier Gas: Helium or Hydrogen, at a constant flow of ~1.2 mL/min[[12](#)]
  - Oven Temperature Program:
    - Initial Temperature: 80°C, hold for 1 minute
    - Ramp: 10°C/min to 250°C
    - Final Hold: 5 minutes at 250°C[[12](#)]
  - Detector (FID): 280-300°C[[12](#)][[13](#)]
  - Makeup Gas (e.g., Helium): 25 mL/min
  - Hydrogen Flow: 30 mL/min
  - Air Flow: 300 mL/min

- Data Analysis:
  - Integrate the peak areas for **1-dodecanol** and any impurities.
  - If using an internal standard, calculate the response factor for each calibration standard.
  - Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration ratio.
  - Determine the concentration of **1-dodecanol** in the sample using the calibration curve.
  - Calculate the purity of the sample as a percentage area (Area %) by dividing the peak area of **1-dodecanol** by the total area of all peaks and multiplying by 100.



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Caption: Experimental workflow for GC-FID purity analysis.

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